4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Overview
Description
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring attached to a 5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine typically involves the Michael addition reaction. This reaction is performed by reacting 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with piperidine under controlled conditions . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents, particularly for neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as a stabilizer for certain compounds and is used in the detection of specific analytes in biological samples.
Mechanism of Action
The mechanism of action of 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, which helps in increasing the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer’s disease . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Rivastigmine: A compound with a similar mechanism of action, used for cognitive enhancement in neurodegenerative diseases.
Uniqueness
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its dual functionality as both a stabilizer and a therapeutic agent makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBBLVXYZVHLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470638 | |
Record name | 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844694-83-3 | |
Record name | 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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